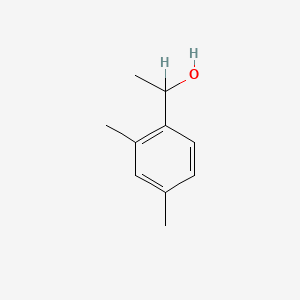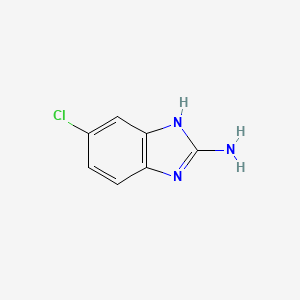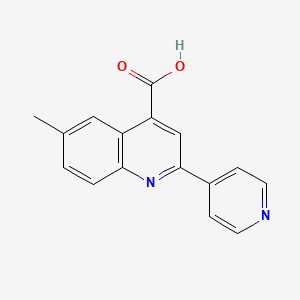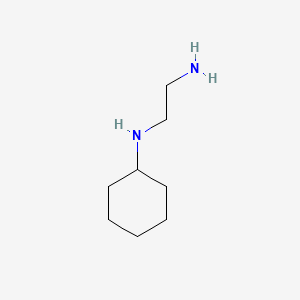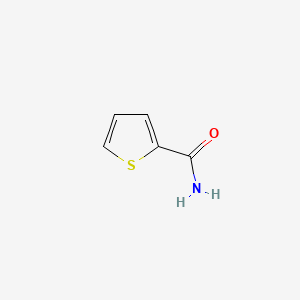
(1H-Indol-3-yl)-1-Propanamin
Übersicht
Beschreibung
(1H-Indol-3-yl)-1-propanamine, also known as tryptamine, is an indole derivative that plays a significant role in various biological processes. It is a naturally occurring monoamine alkaloid found in plants, fungi, and animals. Tryptamine is a structural analog of the amino acid tryptophan and serves as a precursor to several important biomolecules, including serotonin and melatonin.
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: One of the most common methods for synthesizing tryptamine involves the Fischer indole synthesis. This method typically starts with phenylhydrazine and an aldehyde or ketone, followed by acid-catalyzed cyclization to form the indole ring.
Leimgruber-Batcho Synthesis: Another method involves the Leimgruber-Batcho synthesis, which starts with o-nitrotoluene and involves several steps, including reduction and cyclization, to form the indole ring.
Industrial Production Methods:
- Industrial production of tryptamine often involves the use of biotechnological methods, such as microbial fermentation, where specific strains of bacteria or fungi are used to convert tryptophan into tryptamine.
Types of Reactions:
Oxidation: Tryptamine can undergo oxidation reactions to form various products, including indole-3-acetaldehyde and indole-3-acetic acid.
Reduction: Reduction of tryptamine can lead to the formation of dihydrotryptamine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted tryptamines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like halogens or nitro compounds.
Major Products:
Oxidation: Indole-3-acetaldehyde, indole-3-acetic acid.
Reduction: Dihydrotryptamine.
Substitution: Various substituted tryptamines, depending on the electrophile used.
Chemistry:
- Tryptamine is used as a building block in the synthesis of more complex indole derivatives and pharmaceuticals.
Biology:
- It serves as a precursor to neurotransmitters such as serotonin, which is crucial for mood regulation and other physiological functions.
Medicine:
- Tryptamine derivatives are studied for their potential therapeutic effects, including antidepressant and anxiolytic properties.
Industry:
- It is used in the production of dyes, pigments, and other industrial chemicals.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Mittel
Die Verbindung wurde bei der Synthese neuer antibakterieller Mittel verwendet. Eine Sammlung von 3-substituierten Indolderivaten wurde durch nucleophile Addition von Indolen an Nitrone hergestellt. Die Verbindungen wurden dann auf ihre antibakterielle Aktivität gegen fast dreißig Bakterienstämme getestet, die repräsentativ für häufige menschliche Krankheitserreger sind .
Antikrebsmittel
Die Verbindung wurde bei der Synthese von Antikrebsmitteln verwendet. Eine Reihe neuartiger 7-substituierter-5-(1H-Indol-3-yl)tetrazolo[1,5-a]pyrimidin-6-carbonitrile wurde über eine Eintopf-, Drei-Mehrkomponentenreaktion geeigneter Aldehyde, 1H-Tetrazol-5-amin und 3-Cyanoacetylindol in katalytischem Triethylamin synthetisiert . Die zytotoxische Aktivität der neu synthetisierten Tetrazolopyrimidin-6-carbonitrilverbindungen wurde gegen HCT-116, MCF-7, MDA-MB-231, A549 humane Krebszelllinien und eine humane gesunde normale Zelllinie (RPE-1) unter Verwendung des MTT-Zytotoxizitätstests untersucht .
Vielfältige Anwendungen
Die Verbindung wurde bei der Synthese von Diethyl-4-(5-Brom-1H-Indol-3-yl)-2,6-dimethyl-1,4-dihydropyridin-3,5-dicarboxylat verwendet, das vielseitige Anwendungen hat, die Antikorrosion-, antimikrobielle und antioxidative Eigenschaften umfassen .
Wirkmechanismus
Target of Action
The compound (1H-Indol-3-yl)-1-propanamine, also known as 3-(1H-indol-3-yl)propan-1-amine, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that (1H-Indol-3-yl)-1-propanamine may also interact with various targets in the body.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that (1H-Indol-3-yl)-1-propanamine may interact with its targets to induce a range of biological effects.
Biochemical Pathways
For example, indole glucosinolates, which are indole derivatives, are known to affect plant defense pathways . Similarly, (1H-Indol-3-yl)-1-propanamine may also affect various biochemical pathways, leading to downstream effects.
Result of Action
Given that indole derivatives are known to possess various biological activities , it can be inferred that (1H-Indol-3-yl)-1-propanamine may also induce a range of molecular and cellular effects.
Vergleich Mit ähnlichen Verbindungen
Serotonin (5-hydroxytryptamine): A neurotransmitter derived from tryptamine, involved in mood regulation.
Melatonin (N-acetyl-5-methoxytryptamine): A hormone derived from serotonin, regulating sleep-wake cycles.
Psilocybin (4-phosphoryloxy-N,N-dimethyltryptamine): A naturally occurring psychedelic compound found in certain mushrooms.
Uniqueness:
- Tryptamine is unique in its role as a precursor to several important biomolecules, making it a key compound in both biological and synthetic chemistry contexts.
Eigenschaften
IUPAC Name |
3-(1H-indol-3-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,13H,3-4,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIAXMPVZJKJHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00211492 | |
| Record name | 1H-Indole-3-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6245-89-2 | |
| Record name | 1H-Indole-3-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6245-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-3-propylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006245892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole-3-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indole-3-propylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.783 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
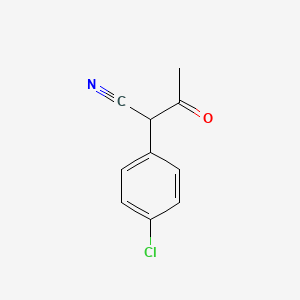
![5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one](/img/structure/B1294654.png)



